![molecular formula C20H20N4OS2 B2664995 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole CAS No. 862977-05-7](/img/structure/B2664995.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H20N4OS2 and its molecular weight is 396.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of two benzothiazole rings linked by a piperazine moiety. This unique structure contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H19N3OS2 |
Molecular Weight | 345.47 g/mol |
IUPAC Name | This compound |
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness against:
- Staphylococcus aureus
- Bacillus subtilis
The minimal inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at relatively low concentrations, making it a promising candidate for further development as an antibacterial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells. The compound's structure allows it to act as an antagonist for dopamine and serotonin receptors, which may contribute to its neuropharmacological effects in addition to its antibacterial properties .
Study 1: Antibacterial Efficacy
A study published in Medicinal Chemistry evaluated the antibacterial efficacy of various benzothiazole derivatives, including our compound of interest. The results indicated that the compound exhibited a significant reduction in bacterial viability in vitro compared to control groups. The study highlighted the potential for developing this compound as a therapeutic agent against resistant bacterial strains .
Study 2: Neuropharmacological Effects
In another investigation, the neuropharmacological effects of benzothiazole derivatives were assessed. The findings suggested that compounds similar to this compound could modulate neurotransmitter systems effectively. This opens avenues for exploring its use in treating psychiatric disorders .
Comparative Analysis with Similar Compounds
When compared with other benzothiazole derivatives, this compound shows superior antibacterial activity and a favorable safety profile. Below is a comparison table highlighting key differences:
Compound Name | Antibacterial Activity | Neuropharmacological Effects |
---|---|---|
This compound | High | Moderate |
3-(piperazin-1-yl)-1,2-benzothiazole | Moderate | Low |
5-(benzothiazolyl)-piperazine | Low | High |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. In a study evaluating various benzothiazole derivatives, it was found that compounds similar to 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole demonstrated potent activity against several cancer cell lines.
Case Study: Synthesis and Evaluation
A systematic investigation involved synthesizing related benzothiazole derivatives and assessing their cytotoxic effects on human cancer cell lines. The study utilized standard assays such as MTT and flow cytometry to determine cell viability and apoptosis induction. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Antibacterial Properties
Benzothiazole derivatives are also recognized for their antibacterial activities. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Efficacy Assessment
In vitro studies revealed that This compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, modifications in the piperazine ring were shown to enhance antibacterial effects against resistant strains .
Antifungal Activity
The antifungal properties of benzothiazole compounds have also been explored. Notably, studies suggest that the presence of the benzothiazole moiety contributes to the inhibition of fungal growth.
Experimental Findings
In a comparative study of various benzothiazole derivatives, it was demonstrated that This compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Modifications in the substituents on the benzothiazole and piperazine rings can significantly influence biological activity.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-25-15-7-5-9-17-18(15)22-20(27-17)24-12-10-23(11-13-24)19-21-14-6-3-4-8-16(14)26-19/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPBVPLBTJALBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.